N-benzyl-2-[({3-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzamidobenzamido)-N-benzylbenzamide is a complex organic compound with a structure that includes multiple benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzamidobenzamido)-N-benzylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of benzamides through the reaction of benzoyl chloride with aniline derivatives. The intermediate products are then subjected to further reactions to introduce additional benzamide groups. The final step often involves the coupling of these intermediates under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzamidobenzamido)-N-benzylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzamides .
Scientific Research Applications
2-(3-Benzamidobenzamido)-N-benzylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3-benzamidobenzamido)-N-benzylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit BMP1-dependent chordin cleavage, thereby modulating BMP signaling pathways. This inhibition occurs through the binding of the compound to BMP1, preventing the cleavage of chordin and subsequently affecting downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
NPL1010: Contains an ethoxy group in the para position.
NPL3008: Contains a propoxy group in the meta position.
NPL3005 and NPL3006: Also contain 2-(3-benzamidobenzamido) benzoic acid but differ in the length and position of ether groups.
Uniqueness
2-(3-Benzamidobenzamido)-N-benzylbenzamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit BMP1-dependent chordin cleavage sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C28H23N3O3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[(3-benzamidobenzoyl)amino]-N-benzylbenzamide |
InChI |
InChI=1S/C28H23N3O3/c32-26(21-12-5-2-6-13-21)30-23-15-9-14-22(18-23)27(33)31-25-17-8-7-16-24(25)28(34)29-19-20-10-3-1-4-11-20/h1-18H,19H2,(H,29,34)(H,30,32)(H,31,33) |
InChI Key |
YDITXOTYOCVVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.